3-Piperidinone, 4-fluoro-
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Overview
Description
3-Piperidinone, 4-fluoro- is a fluorinated derivative of piperidinone, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidinone, 4-fluoro- typically involves the fluorination of piperidinone derivatives. One common method is the nucleophilic substitution reaction where a fluorine source, such as potassium fluoride (KF), is used to replace a leaving group (e.g., a halogen) on the piperidinone ring . The reaction is usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of 3-Piperidinone, 4-fluoro- often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of fluorinating agents under controlled conditions to achieve high selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Piperidinone, 4-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to 4-fluoropiperidine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: N-oxides of 3-Piperidinone, 4-fluoro-.
Reduction: 4-fluoropiperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Piperidinone, 4-fluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Piperidinone, 4-fluoro- involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzymes or modulation of receptor activity, depending on the specific application .
Comparison with Similar Compounds
3-Piperidinone: The non-fluorinated parent compound.
4-Fluoropiperidine: A reduced form of 3-Piperidinone, 4-fluoro-.
Fluorinated Pyridines: Compounds with similar fluorine substitution patterns.
Uniqueness: 3-Piperidinone, 4-fluoro- is unique due to the presence of both a ketone and a fluorine atom on the piperidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-fluoropiperidin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO/c6-4-1-2-7-3-5(4)8/h4,7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOGBXCGNJMZME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=O)C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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